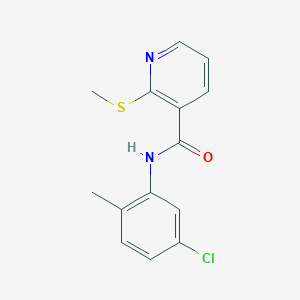
N-(5-chloro-2-methylphenyl)-2-(methylthio)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-methylphenyl)-2-(methylthio)nicotinamide, also known as CM-272, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic properties.
Scientific Research Applications
Herbicidal Activity and Plant Protection
N-(5-chloro-2-methylphenyl)-2-(methylthio)nicotinamide and its derivatives have been explored for their potential in agricultural applications, particularly in the development of herbicides. Research focusing on nicotinamide derivatives has demonstrated significant herbicidal activity against various plant species. For instance, studies have identified compounds with excellent inhibitory effects on bentgrass (Agrostis stolonifera) and duckweed (Lemna paucicostata), suggesting their utility in controlling undesired vegetation in agricultural settings. The structure-activity relationships (SAR) established through these studies serve as a foundation for designing novel herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).
Corrosion Inhibition
Nicotinamide derivatives, including those structurally related to this compound, have demonstrated effectiveness as corrosion inhibitors, particularly for mild steel in acidic environments. The corrosion inhibition mechanism often involves the formation of a protective layer on the metal surface, significantly reducing the rate of corrosion. This application is crucial for extending the lifespan of metal structures and components in various industrial sectors. Studies have shown that these compounds exhibit mixed-type inhibition properties, effectively protecting against both anodic and cathodic corrosion processes (M. P. Chakravarthy et al., 2014).
Cancer Research and Potential Therapeutic Applications
In the realm of oncology, research has identified nicotinamide derivatives as potential agents for cancer therapy. These compounds have been found to induce apoptosis in cancer cells, highlighting their potential in developing new anticancer drugs. Through structure-activity relationship studies, researchers have significantly improved the potency of these compounds, paving the way for future clinical applications. The ability of these derivatives to inhibit microtubule polymerization and induce cell cycle arrest further underscores their therapeutic potential in treating various cancers (S. Cai et al., 2003).
Metabolic Regulation and Disease
Nicotinamide N-methyltransferase (NNMT), an enzyme involved in the methylation of nicotinamide and related compounds, plays a significant role in metabolic regulation. NNMT's activity impacts cellular methylation potential and is associated with various diseases, including cancers and metabolic disorders. Inhibitors targeting NNMT have shown promise in modulating metabolic pathways, potentially offering new therapeutic strategies for treating diseases linked to aberrant methylation and energy metabolism. This area of research illustrates the broader implications of nicotinamide derivatives in understanding and managing metabolic diseases (O. Ulanovskaya et al., 2013).
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-9-5-6-10(15)8-12(9)17-13(18)11-4-3-7-16-14(11)19-2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBIPELDAUNFOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

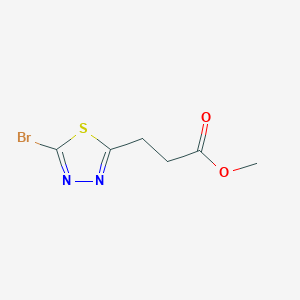
![5-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-5-hydroxy-3-hexanone](/img/structure/B2577366.png)
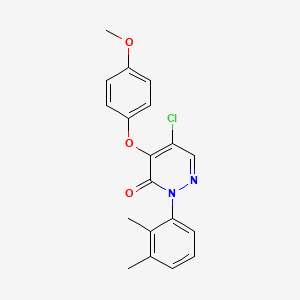

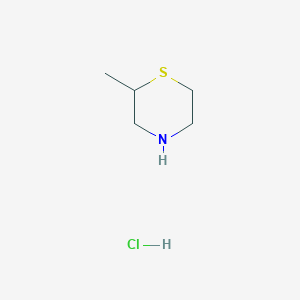
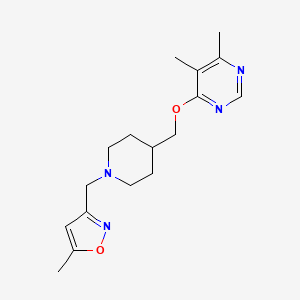
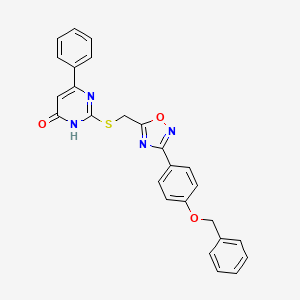
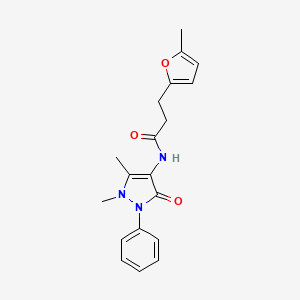
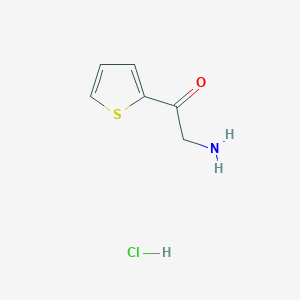
![4-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2577380.png)
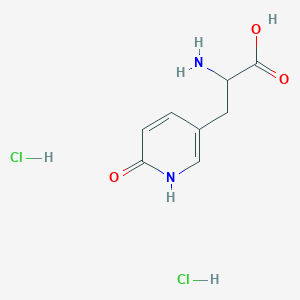
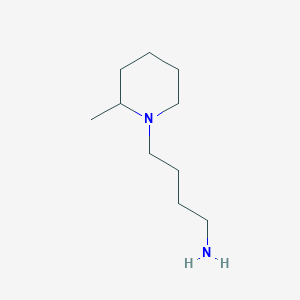
![N-[6-(ethylsulfanyl)pyridin-3-yl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2577386.png)
![(Z)-ethyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2577387.png)